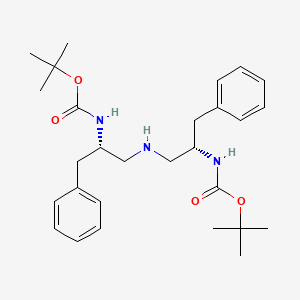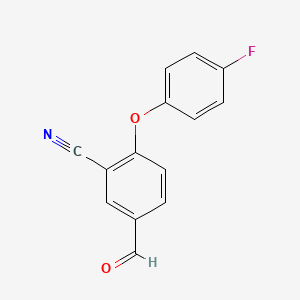
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate: is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a central amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce new functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions introduce new functional groups .
Applications De Recherche Scientifique
Chemistry: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is used as a building block in organic synthesis. Its protected amino groups allow for selective reactions without interference from the amine functionality.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs and other bioactive molecules. The Boc protection strategy is commonly employed to protect amino groups during multi-step synthesis.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate depends on its specific application. In organic synthesis, the Boc groups protect the amino functionalities, allowing for selective reactions. In biological systems, the compound can act as a precursor to bioactive molecules, with the Boc groups being removed under physiological conditions to release the active amine .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: A compound with multiple Boc-protected amino groups used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting amino groups .
Uniqueness: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific structure, which allows for selective reactions and the introduction of functional groups. Its dual Boc protection provides additional stability and selectivity in synthetic applications.
Propriétés
Formule moléculaire |
C28H41N3O4 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24-/m0/s1 |
Clé InChI |
BVHBPPAMYYUYEG-ZEQRLZLVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B8555894.png)









